3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H8Cl2F3N5 and its molecular weight is 374.15. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Materials Development
Research has been conducted on the synthesis and characterization of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, showcasing the potential of these compounds in creating blue-green luminescent materials. The study demonstrates the unique photophysical properties of these complexes, suggesting applications in the development of luminescent materials with specific emission wavelengths (Xiao-wei Li et al., 2012).
Organic Synthesis and Reaction Exploration
The creation of new tetrathiafulvalene-π-spacer-acceptor derivatives has been explored, involving reactions that could potentially be applied to the synthesis of organic electronic materials. This research provides insights into the synthesis, crystal structure, optical, and electrochemical properties of these derivatives, indicating their potential utility in organic electronics and photonics (R. Andreu et al., 2000).
Fluorination and Electrophile Reactions
A regioselective synthesis technique utilizing 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) has been developed to synthesize 3-fluorinated imidazo[1,2-a]pyridines. This method, conducted in aqueous conditions, demonstrates the efficiency of using Selectfluor as a fluorinating agent, contributing to the field of halogenation and nucleophilic substitution reactions in organic chemistry (Ping Liu et al., 2015).
Photochemical Reactions and Ring Expansion
Research into the photochemical reactions of tetrazolo[1,5-a]pyridines/2-azidopyridines leading to the formation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines showcases the exploration of nitrogen elimination and ring expansion processes. This study provides a foundation for understanding the mechanisms of photochemical reactions in organic synthesis, offering pathways to synthesize novel organic structures (A. Reisinger et al., 2004).
properties
IUPAC Name |
3-chloro-2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-9-3-1-7(2-4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWCFMXDJPHCI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.